molecular formula C9H12BrNO B087592 (r)-3-Amino-3-(4-bromophenyl)propan-1-ol CAS No. 1213037-93-4

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

Cat. No.: B087592
CAS No.: 1213037-93-4
M. Wt: 230.1 g/mol
InChI Key: XWXQMFXVRNFZOH-SECBINFHSA-N
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Description

®-3-Amino-3-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-3-Amino-3-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-bromophenyl)propan-1-ol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compound under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-3-(4-bromophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(4-chlorophenyl)propan-1-ol
  • ®-3-Amino-3-(4-fluorophenyl)propan-1-ol
  • ®-3-Amino-3-(4-methylphenyl)propan-1-ol

Uniqueness

®-3-Amino-3-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogen atoms like chlorine or fluorine .

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQMFXVRNFZOH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649632
Record name (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213037-93-4
Record name (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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